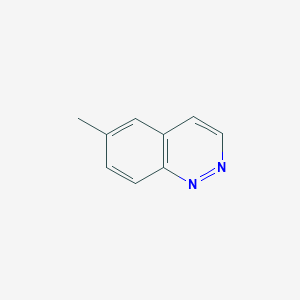

6-Methylcinnoline

Description

Properties

IUPAC Name |

6-methylcinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-2-3-9-8(6-7)4-5-10-11-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNZAPGGKOQHQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694849 | |

| Record name | 6-Methylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318276-69-6 | |

| Record name | 6-Methylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methylquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

6-Methylquinoline, a heterocyclic aromatic organic compound, stands as a pivotal scaffold in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of its chemical structure, physicochemical properties, synthesis, and reactivity. It further delves into its significant applications, with a particular focus on its role as a versatile building block in the development of novel therapeutic agents. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and chemical synthesis, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] The introduction of a methyl group at the 6-position of the quinoline nucleus imparts unique electronic and steric properties, influencing its reactivity and biological activity. 6-Methylquinoline, also known as p-toluquinoline, has emerged as a crucial intermediate in the synthesis of a diverse array of functional molecules, ranging from pharmaceuticals to fluorescent probes.[4][5] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] This guide aims to provide a holistic understanding of 6-Methylquinoline, from its fundamental characteristics to its practical applications in advanced research.

Chemical Structure and Physicochemical Properties

6-Methylquinoline is a member of the quinoline family of compounds.[6][7] Its structure consists of a quinoline core with a methyl group substituent at the C6 position.

Structural Representation

The chemical structure of 6-Methylquinoline can be represented in various formats:

-

IUPAC Name: 6-methylquinoline[6]

-

InChI: InChI=1S/C10H9N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-7H,1H3[4][6][8][9]

Below is a 2D representation of the 6-Methylquinoline chemical structure.

Caption: 2D Chemical Structure of 6-Methylquinoline.

Physicochemical Properties

The physical and chemical properties of 6-Methylquinoline are summarized in the table below. These properties are crucial for designing experimental conditions, including reaction setups, purification methods, and formulation development.

| Property | Value | Source |

| Molecular Weight | 143.18 g/mol | [4][6] |

| Appearance | Clear pale yellow liquid or oil | [4][6] |

| Melting Point | -22 °C (-8 °F) | [4][6][10][11] |

| Boiling Point | 258.6 °C (497.5 °F) at 760 mmHg | [4][6][11] |

| Density | 1.0654 g/mL at 20 °C (68 °F) | [4][11] |

| Solubility | Insoluble in water; soluble in benzene and ether | [4][11] |

| Flash Point | > 110 °C (> 230 °F) | [4][6][10][11] |

| Vapor Pressure | 3 mmHg at 23.9 °C (75 °F) | [4][11] |

| LogP | 2.57 | [4][6] |

| Refractive Index | 1.611 - 1.617 at 20 °C | [6][10] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 6-Methylquinoline.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Methylquinoline exhibits characteristic signals for the aromatic protons of the quinoline ring system and the methyl group protons.[12][13]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations of the quinoline ring.[6][8]

-

Mass Spectrometry (MS): The mass spectrum typically shows a prominent molecular ion peak corresponding to the molecular weight of 6-Methylquinoline.[6][9]

Synthesis and Reactivity

The synthesis of 6-Methylquinoline is most classically achieved through the Skraup synthesis. This method involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid.

Skraup Synthesis of 6-Methylquinoline

The Skraup synthesis is a robust method for the preparation of quinolines. For 6-Methylquinoline, the reaction starts with p-toluidine.

Reaction Scheme:

p-Toluidine + Glycerol --(H₂SO₄, Oxidizing Agent)--> 6-Methylquinoline

Causality behind Experimental Choices:

-

p-Toluidine: The choice of p-toluidine as the starting material directly leads to the formation of the 6-methyl substituted quinoline ring. The position of the methyl group on the final product is determined by its position on the starting aniline derivative.

-

Glycerol: Glycerol serves as the source for the three-carbon unit (acrolein) required to form the pyridine ring of the quinoline system. It dehydrates in the presence of concentrated sulfuric acid to form acrolein in situ.

-

Sulfuric Acid: Concentrated sulfuric acid acts as both a dehydrating agent to form acrolein from glycerol and as a catalyst for the cyclization reaction.

-

Oxidizing Agent: An oxidizing agent, traditionally nitrobenzene corresponding to the aniline used (in this case, p-nitrotoluene), is required to dehydrogenate the initially formed dihydroquinoline intermediate to the aromatic quinoline product. Modern modifications often use less hazardous oxidizing agents like arsenic pentoxide or ferrous sulfate as a moderator.[4][15][16]

Caption: Workflow of the Skraup Synthesis for 6-Methylquinoline.

Experimental Protocol: Modified Skraup Synthesis

This protocol is a generalized procedure and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Materials:

-

p-Toluidine

-

Glycerol

-

Concentrated Sulfuric Acid

-

Ferrous sulfate heptahydrate (as a moderator)

-

p-Nitrotoluene (oxidizing agent)

-

Sodium hydroxide solution

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add p-toluidine and glycerol.

-

Addition of Moderator: Add ferrous sulfate heptahydrate to the mixture with stirring. This helps to control the exothermic nature of the reaction.

-

Acid and Oxidant Addition: Slowly and carefully add concentrated sulfuric acid through the dropping funnel while cooling the flask in an ice bath. Once the acid is added, add p-nitrotoluene.

-

Heating: Heat the reaction mixture to the appropriate temperature (typically around 130-150 °C) and maintain it for several hours with vigorous stirring. The reaction is often vigorous, and careful temperature control is essential.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Cautiously pour the mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is basic. This step should be performed in a well-ventilated fume hood as it is highly exothermic.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography to yield pure 6-Methylquinoline.

Self-Validating System: The purity of the synthesized 6-Methylquinoline should be confirmed by comparing its physicochemical properties (boiling point, refractive index) and spectroscopic data (NMR, IR, MS) with literature values.

Chemical Reactivity

6-Methylquinoline undergoes reactions characteristic of both the quinoline ring and the methyl group. The quinoline nitrogen is basic and can be protonated or alkylated. The aromatic rings can undergo electrophilic substitution reactions, with the position of substitution influenced by the directing effects of the fused rings and the methyl group. The methyl group can be oxidized or undergo condensation reactions. For instance, 6-Methylquinoline can be oxidized to 6-methylquinoline 1-oxide.[17]

Applications in Research and Drug Development

6-Methylquinoline is a valuable precursor in the synthesis of a wide range of functional molecules.[5]

Pharmaceutical Development

The 6-methylquinoline scaffold is present in a variety of compounds investigated for their therapeutic potential. Its derivatives have been explored for:

-

Anticancer Activity: Certain 6-methylquinoline derivatives have been synthesized and evaluated for their potential to inhibit the proliferation of cancer cells.[4][5] The quinoline core is a key pharmacophore in several approved and experimental anticancer drugs.

-

Antimicrobial Properties: Derivatives of 6-methylquinoline have shown activity against various bacterial and fungal strains.[4] The lipophilicity imparted by the methyl group can influence the compound's ability to penetrate microbial cell membranes.

-

Anti-inflammatory Effects: The quinoline ring system is also found in compounds with anti-inflammatory properties, and 6-methylquinoline serves as a starting point for the synthesis of such molecules.[5]

Fluorescent Probes and Dyes

6-Methylquinoline is used in the synthesis of fluorescent dyes.[5] Quaternization of the quinoline nitrogen with alkyl halides can lead to the formation of quinolinium salts, which often exhibit fluorescence. These dyes can be designed to be sensitive to their environment, such as pH or the presence of specific ions, making them useful as fluorescent probes in biological imaging and analytical chemistry.[4] For example, they have been used to develop fluorescent probes for the determination of chloride in biological systems.

Organic Synthesis

As a versatile chemical intermediate, 6-Methylquinoline is employed in the synthesis of more complex molecules in various fields of organic chemistry.[5] Its reactivity allows for further functionalization to build intricate molecular architectures.

Safety and Handling

6-Methylquinoline should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[6][10][11] It may be absorbed through the skin.[6][11] It is also sensitive to prolonged exposure to light.[6][11]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[6][11] Protect from light.[6]

-

Toxicology: While it is used as a flavoring agent at very low levels and is not considered a safety concern at current intake levels in food, in its concentrated form it is toxic.[6][18] Some studies have investigated its genotoxicity.[19][20]

Conclusion

6-Methylquinoline is a compound of significant interest due to its versatile chemical nature and the broad range of biological activities exhibited by its derivatives. Its established synthesis routes, particularly the Skraup synthesis, make it an accessible building block for both academic research and industrial applications. The continued exploration of 6-methylquinoline-based compounds is expected to yield novel discoveries in drug development, materials science, and analytical chemistry. This guide has provided a comprehensive overview of its core properties and applications, intended to empower researchers in their scientific endeavors.

References

-

PubChem. (n.d.). 6-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Quinoline, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Quinoline, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). 6-Methylquinoline (91-62-3). Chemical Effects in Biological Systems. Retrieved from [Link]

-

Food Safety Commission of Japan. (n.d.). Risk Assessment Report 6-Methylquinoline (Food Additive). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Retrieved from [Link]

- LaVoie, E. J., Shigematsu, A., & Rivenson, A. (1984). Genotoxicity of fluoroquinolines and methylquinolines.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Methoxyquinoline: Comprehensive Overview and Applications. Retrieved from [Link]

- Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-705.

-

FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Methylquinoline - 13C NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Methylquinoline - 1H NMR. Retrieved from [Link]

- Vijayakumar, V. (2016). An Overview: The biologically important quninoline derivatives. International Journal of ChemTech Research, 9(3), 629-634.

- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.

-

PharmaCompass. (n.d.). 6-METHYLQUINOLINE. Retrieved from [Link]

- Elderfield, R. C., & Siegel, M. (1941). Some Derivatives of 6-Methylquinoline. Journal of the American Chemical Society, 63(11), 3143-3144.

- Kumar, S., & Bawa, S. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC advances, 12(40), 26161–26182.

- Kumar, A., & Chawla, P. A. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654.

-

Gupta, H., Singh, P., & Kumar, R. (2022). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 6-Methylquinoline | 91-62-3 [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. Showing Compound 6-Methylquinoline (FDB011115) - FooDB [foodb.ca]

- 8. Quinoline, 6-methyl- [webbook.nist.gov]

- 9. Quinoline, 6-methyl- [webbook.nist.gov]

- 10. 6-methyl quinoline, 91-62-3 [thegoodscentscompany.com]

- 11. 6-METHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. scispace.com [scispace.com]

- 16. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 17. 6-Methylquinoline 1-oxide synthesis - chemicalbook [chemicalbook.com]

- 18. fsc.go.jp [fsc.go.jp]

- 19. 6-Methylquinoline (91-62-3) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 20. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methylquinoline: From Core Properties to Advanced Applications

This guide provides a comprehensive technical overview of 6-Methylquinoline, a key heterocyclic compound. Designed for researchers, chemists, and professionals in drug development, this document delves into its fundamental chemical identity, synthesis protocols, analytical characterization, and its significant role as a versatile building block in the creation of biologically active molecules and advanced materials. We will explore not just the "what" but the "why," offering insights grounded in established chemical principles and field-proven applications.

Core Identification and Nomenclature

6-Methylquinoline is an aromatic heterocyclic compound belonging to the quinoline family. Structurally, it consists of a benzene ring fused to a pyridine ring, with a methyl group substituent.[1] Understanding its formal nomenclature is foundational for unambiguous communication in research and regulatory contexts.

-

CAS Number : The universally recognized identifier for 6-Methylquinoline is 91-62-3 .[2][3][4][5][6] This number ensures precise identification across chemical databases and supplier catalogs.

-

IUPAC Name : The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is 6-methylquinoline .[1][4][7]

-

Common Synonyms : In literature and commercial listings, it is also frequently referred to as p-Toluquinoline, p-Methylquinoline, and 6-MQ.[3][4][7][8]

The numbering of the quinoline ring system is critical for defining the substituent position. The nitrogen atom is assigned position 1, and the numbering proceeds around the rings. The methyl group's location at the 6th carbon atom significantly influences the molecule's electronic properties, reactivity, and biological interactions compared to other isomers.[9]

Caption: IUPAC numbering of the quinoline scaffold and 6-Methylquinoline structure.

Physicochemical Properties

The physical and chemical properties of 6-Methylquinoline are essential for its handling, purification, and application in synthesis. It typically appears as a clear, pale yellow to light orange liquid or oil with a pungent, heavy odor.[3][4][9]

Table 1: Key Physicochemical Data for 6-Methylquinoline

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉N | [3][7][10] |

| Molecular Weight | 143.19 g/mol | [5][9][10] |

| Density | ~1.067 g/mL at 20°C | [3][10] |

| Melting Point | -22 °C (-8 °F) | [4][9] |

| Boiling Point | 256-260 °C (493-500 °F) at 760 mmHg | [3][4][10] |

| Flash Point | >110 °C (>230 °F) | [2][3][4] |

| Water Solubility | Insoluble or poorly miscible | [3][9][11] |

| Solubility | Soluble in ethanol, chloroform, methanol, oils, and propylene glycol | [3] |

| Refractive Index (n²⁰/D) | ~1.614 | [3][10] |

| LogP | 2.54 - 2.6 | [2][3][4] |

Synthesis and Manufacturing

6-Methylquinoline can be obtained from coal tar, but for pharmaceutical and research applications requiring high purity, chemical synthesis is the preferred route.[12] Several classic organic reactions are employed, with the Skraup synthesis being one of the most fundamental.

Key Synthesis Routes

-

Skraup Synthesis : This is a cornerstone method for quinoline synthesis. For 6-Methylquinoline, the reaction involves the condensation of p-toluidine (4-methylaniline) with glycerol in the presence of sulfuric acid and an oxidizing agent (historically nitrobenzene, but milder agents are now common).[9] The causality here is critical: the sulfuric acid acts as both a catalyst and a dehydrating agent, while the oxidizing agent facilitates the cyclization and aromatization steps. Modern modifications often include ferrous sulfate as a moderator to control the notoriously exothermic and sometimes violent nature of the classic Skraup reaction, enhancing its safety and scalability.[9]

-

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this method involves the reaction of an α,β-unsaturated carbonyl compound (generated in situ from aldehydes or ketones) with an aniline, in this case, p-toluidine.

-

Friedländer Synthesis : This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., an aldehyde or ketone) in the presence of an acid or base catalyst.[9]

Caption: Workflow for the Modified Skraup Synthesis of 6-Methylquinoline.

Protocol: Modified Skraup Synthesis of 6-Methylquinoline

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Preparation : In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, cautiously add p-toluidine, glycerol, and a moderating agent like ferrous sulfate.

-

Acid Addition : Slowly add concentrated sulfuric acid to the stirred mixture. The addition is exothermic and should be controlled with an ice bath.

-

Oxidant Addition : Add the oxidizing agent (e.g., arsenic acid or a safer alternative) to the mixture.

-

Reaction : Heat the mixture gently under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The causality for heating is to provide the activation energy for the dehydration and cyclization steps.

-

Work-up : After the reaction is complete, allow the mixture to cool. Carefully pour it into a large volume of water and neutralize with a base (e.g., sodium hydroxide solution) until strongly alkaline. This step is crucial to deprotonate the quinolinium salt and liberate the free base.

-

Extraction : Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification : Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation, to yield pure 6-Methylquinoline.[12]

Analytical Characterization

Confirming the identity and purity of synthesized or purchased 6-Methylquinoline is paramount. A combination of spectroscopic techniques provides a definitive analytical fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is highly characteristic. It will show a singlet for the methyl protons (around 2.5 ppm) and a series of multiplets in the aromatic region (7.3-8.9 ppm) corresponding to the seven protons on the quinoline ring system.[13] The specific coupling constants between adjacent protons are key to confirming the substitution pattern.

-

¹³C NMR : The carbon NMR spectrum will display ten distinct signals, one for the methyl carbon (aliphatic region, ~21 ppm) and nine for the aromatic carbons of the quinoline core.[14]

-

Table 2: Representative ¹H NMR Assignments for 6-Methylquinoline (in CDCl₃)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| H-2 | ~8.83 | dd |

| H-4 | ~8.03 | d |

| H-8 | ~7.99 | d |

| H-5 | ~7.55 | s |

| H-7 | ~7.53 | dd |

| H-3 | ~7.32 | dd |

| -CH₃ | ~2.52 | s |

| (Data synthesized from representative spectra[13]) |

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a strong molecular ion (M⁺) peak at m/z = 143, corresponding to the molecular weight of the compound.[15]

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic ring and the methyl group, as well as C=C and C=N stretching frequencies characteristic of the quinoline scaffold.[7]

Applications in Research and Drug Development

6-Methylquinoline is not merely a chemical curiosity; it is a valuable scaffold and intermediate in several high-value applications, particularly in the pharmaceutical and life sciences sectors.[6][10]

Pharmaceutical Intermediate

The quinoline ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of approved drugs.[16][17][18] 6-Methylquinoline serves as a critical building block for the synthesis of more complex pharmaceutical compounds.[3][19][20] Its derivatives have been investigated for a wide range of biological activities:

-

Antimicrobial and Antifungal Activity : Derivatives of 6-Methylquinoline have shown moderate to good activity against various Gram-positive and Gram-negative bacteria, including E. coli and S. aureus.[9] Some derivatives also exhibit antifungal properties against Candida species, with a proposed mechanism involving the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane.[9]

-

Anticancer Potential : The quinoline core is central to many anticancer agents. Derivatives of 6-Methylquinoline are actively explored for their ability to inhibit cancer cell proliferation.[9][10][16] For example, related 6-methoxyquinoline analogs have shown cytotoxic effects against multidrug-resistant cancer cell lines.[21]

-

Neuroprotective Effects : There is emerging research into quinoline derivatives for potential neuroprotective benefits.[9]

Fluorescent Probes and Dyes

A key, field-proven application of 6-Methylquinoline is in the synthesis of fluorescent halide-sensitive quinolinium dyes.[5][9] These specialized molecules are designed to change their fluorescence properties upon binding to specific ions, such as chloride (Cl⁻). This makes them invaluable tools for real-time measurement of chloride concentrations in biological systems, which is crucial for studying cellular physiology, ion channel function, and diseases like cystic fibrosis.[9][12]

Caption: Key application areas stemming from the 6-Methylquinoline core structure.

Safety, Handling, and Toxicology

Proper handling of 6-Methylquinoline is essential to ensure laboratory safety. It is classified as acutely toxic upon oral ingestion and is a skin irritant.[9][22][23]

-

Primary Hazards :

-

Reactivity Profile : The compound is sensitive to prolonged exposure to light.[3][11] It may react vigorously with strong oxidizing agents and strong acids.[3][11] It should not be stored or mixed with incompatible materials such as peroxides, acid halides, or isocyanates.[11]

Table 3: Toxicological Data

| Test | Species | Route | Value | Source(s) |

| LD₅₀ | Rat | Oral | 800 - 1750 mg/kg | [9][24] |

| LD₅₀ | Rabbit | Dermal | 5 g/kg | [24] |

| Skin Irritation | Rabbit | Dermal | Moderate Irritant | [24] |

Handling and PPE Recommendations

-

Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood.[22] Eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tight-sealing safety goggles or a face shield.[22]

-

Skin Protection : Wear suitable protective gloves (e.g., nitrile) and a lab coat.[22][23]

-

Respiratory Protection : If handling outside a fume hood or if vapors/mists are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4]

-

-

Spill Management : In case of a small spill, remove all ignition sources. Absorb the liquid with an inert material (e.g., vermiculite or absorbent paper) and place it in a sealed container for proper disposal.[11][25]

Conclusion

6-Methylquinoline is a compound of significant scientific and commercial interest. Its well-defined chemical properties, established synthesis routes, and clear analytical profile make it a reliable tool for researchers. More importantly, its role as a versatile building block continues to fuel innovation in drug discovery, from the development of new antimicrobial and anticancer agents to the creation of sophisticated fluorescent probes for biological imaging. A thorough understanding of its properties, synthesis, and handling is crucial for any scientist looking to leverage the potential of this valuable quinoline derivative.

References

-

The Good Scents Company. (n.d.). 6-methyl quinoline 6-methylquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2019). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]

-

National Toxicology Program. (2002). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Retrieved from [Link]

-

ChemBK. (2024). 6-methyl quinoline. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

IndiaMART. (n.d.). 6- Methyl Quinoline, For Industrial. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 6-Methoxyquinoline: Comprehensive Overview and Applications. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

mzCloud. (n.d.). 6 Methylquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Methylquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PharmaCompass. (n.d.). 6-METHYLQUINOLINE [FHFI] | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Retrieved from [Link]

-

PubMed. (2009). Biological activities of quinoline derivatives. Retrieved from [Link]

-

International Journal of ChemTech Research. (2016). An Overview: The biologically important quninoline derivatives. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Biological Activities of Quinoline Derivatives. Retrieved from [Link]

Sources

- 1. Showing Compound 6-Methylquinoline (FDB011115) - FooDB [foodb.ca]

- 2. 6-methyl quinoline, 91-62-3 [thegoodscentscompany.com]

- 3. 6-Methylquinoline | 91-62-3 [chemicalbook.com]

- 4. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-甲基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. Quinoline, 6-methyl- [webbook.nist.gov]

- 8. m.indiamart.com [m.indiamart.com]

- 9. Buy 6-Methylquinoline | 91-62-3 [smolecule.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 6-METHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. 6-Methylquinoline CAS#: 91-62-3 [amp.chemicalbook.com]

- 13. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Quinoline, 6-methyl- [webbook.nist.gov]

- 16. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sphinxsai.com [sphinxsai.com]

- 19. nbinno.com [nbinno.com]

- 20. 6-METHYLQUINOLINE [FHFI] | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 21. nbinno.com [nbinno.com]

- 22. fishersci.com [fishersci.com]

- 23. chemos.de [chemos.de]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. 6-METHYLQUINOLINE | CAMEO Chemicals | NOAA [m.cameochemicals.noaa.gov]

6-Methylquinoline: A Comprehensive Technical Guide on its Discovery and Historical Significance

This in-depth technical guide delves into the discovery and rich history of 6-methylquinoline, a heterocyclic compound that has played a notable role in the advancement of organic synthesis and continues to be a valuable scaffold in medicinal chemistry and materials science. This document provides researchers, scientists, and drug development professionals with a thorough understanding of its origins, the evolution of its synthesis, and its key applications, grounded in authoritative scientific literature.

Introduction: The Quinoline Core and the Significance of Methyl Substitution

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. The introduction of a methyl group at the 6-position of the quinoline ring system, affording 6-methylquinoline (also known as p-toluquinoline), subtly yet significantly modulates its electronic properties, lipophilicity, and metabolic stability. This has made 6-methylquinoline and its derivatives attractive targets for synthesis and application-oriented research. This guide will trace the historical path of this important molecule, from its probable first synthesis in the late 19th century to its role in modern chemical research.

The Dawn of Quinoline Chemistry: A Historical Context for the Discovery of 6-Methylquinoline

The discovery of 6-methylquinoline is intrinsically linked to the intense exploration of quinoline chemistry in the latter half of the 19th century. This era was marked by the isolation of quinoline from coal tar and the elucidation of its structure, which spurred a flurry of activity to develop synthetic routes to this new class of heterocyclic compounds. Several pioneering chemists established foundational methods for quinoline synthesis, and it is within this context that 6-methylquinoline was likely first prepared. While a single, definitive publication announcing the "discovery" of 6-methylquinoline is not readily apparent in the historical records, its synthesis was a logical and early extension of these groundbreaking named reactions.

The most probable route to the first synthesis of 6-methylquinoline was through the application of the Skraup synthesis , developed by the Czech chemist Zdenko Hans Skraup in 1880.[1][2] This robust reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] Given the availability of p-toluidine (4-methylaniline), its use in the Skraup reaction would directly yield 6-methylquinoline.

Other classical methods for quinoline synthesis, developed in rapid succession, could also have been employed to prepare 6-methylquinoline:

-

The Doebner-von Miller Reaction: This method utilizes α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones.

-

The Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[3]

-

The Combes Quinoline Synthesis: This reaction condenses an aniline with a β-diketone under acidic conditions.

The near-simultaneous development of these powerful synthetic tools by luminaries in organic chemistry created a fertile ground for the preparation and characterization of a wide array of substituted quinolines, including 6-methylquinoline.

Key Synthetic Methodologies: From Classical Reactions to Modern Innovations

The synthesis of 6-methylquinoline has evolved from the often harsh conditions of the 19th-century classics to more refined and efficient modern methods. Understanding the causality behind these experimental choices is crucial for today's synthetic chemist.

The Classical Syntheses: Building the Quinoline Core

The foundational syntheses remain relevant for their historical importance and, in some cases, their continued utility.

The direct Skraup reaction using p-toluidine is a classic approach.[3]

Experimental Protocol (Conceptual):

-

Reaction Setup: In a fume hood, a large round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with p-toluidine and an oxidizing agent (historically, arsenic acid or nitrobenzene corresponding to the aniline used). Ferrous sulfate is often added as a moderator to control the exothermic nature of the reaction.[1]

-

Addition of Acid and Glycerol: Concentrated sulfuric acid is cautiously added to the stirred mixture, followed by the slow addition of glycerol. The sulfuric acid acts as both a catalyst and a dehydrating agent to form acrolein from glycerol in situ.

-

Heating and Reflux: The reaction mixture is heated. The reaction is often vigorous and requires careful temperature control. Once the initial exotherm subsides, the mixture is heated at reflux for several hours.

-

Workup: The cooled reaction mixture is diluted with water and then made strongly alkaline with sodium hydroxide to liberate the free base.

-

Purification: The crude 6-methylquinoline is typically purified by steam distillation, followed by extraction of the distillate with an organic solvent. The solvent is then removed, and the product is further purified by fractional distillation under reduced pressure.

Causality of Experimental Choices:

-

p-Toluidine: The choice of p-toluidine is dictated by the desired product, as the methyl group's position on the aniline ring determines its final position on the quinoline nucleus.

-

Glycerol/Sulfuric Acid: This combination generates acrolein, the three-carbon electrophile that undergoes a Michael addition with the aniline, followed by cyclization and dehydration.

-

Oxidizing Agent: An oxidizing agent is necessary to convert the initially formed dihydroquinoline intermediate to the aromatic quinoline.

-

Ferrous Sulfate: The highly exothermic nature of the Skraup reaction can be dangerous. Ferrous sulfate acts as a moderator, ensuring a smoother and safer reaction profile.[1]

The Friedländer synthesis offers an alternative route, typically under milder conditions than the Skraup reaction. For 6-methylquinoline, this would involve the reaction of 2-amino-5-methylbenzaldehyde with a two-carbon carbonyl compound like acetaldehyde.

Experimental Protocol (Conceptual):

-

Reactant Mixing: 2-Amino-5-methylbenzaldehyde and an excess of acetaldehyde are dissolved in a suitable solvent, such as ethanol.

-

Catalyst Addition: A catalytic amount of a base (e.g., sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid) is added to the mixture.

-

Reaction: The mixture is stirred at room temperature or gently heated to drive the condensation and cyclization.

-

Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. Purification is typically achieved through chromatography or distillation.

Causality of Experimental Choices:

-

2-Amino-5-methylbenzaldehyde: The placement of the amino and formyl groups on the benzene ring is crucial for the intramolecular cyclization, and the methyl group at the 5-position directs the formation of the 6-methylquinoline isomer.

-

Acetaldehyde: Provides the necessary two-carbon unit to complete the pyridine ring of the quinoline system.

-

Acid or Base Catalyst: The reaction can be catalyzed by either acid or base, which facilitates the initial aldol-type condensation and the subsequent dehydration and cyclization steps.[3]

Modern Synthetic Approaches

While the classical methods are historically significant, modern organic synthesis often favors methodologies that offer higher yields, greater functional group tolerance, and more environmentally benign conditions.

| Method | Starting Materials | Catalyst/Reagents | Key Advantages |

| Skraup Synthesis | p-Toluidine, Glycerol | H₂SO₄, Oxidizing Agent | Inexpensive starting materials, one-pot reaction. |

| Friedländer Synthesis | 2-Amino-5-methylbenzaldehyde, Acetaldehyde | Acid or Base | Generally milder conditions than Skraup. |

| Catalytic Methods | Substituted anilines, α,β-unsaturated ketones | Silferc/ZnCl₂, Fe₃O₄@SiO₂ nanoparticles | Higher yields, shorter reaction times, reusable catalysts.[3] |

| Microwave-Assisted Synthesis | Varies | Varies | Rapid reaction times, often improved yields. |

Modern approaches often employ transition metal catalysts or solid-supported reagents to improve the efficiency and environmental footprint of 6-methylquinoline synthesis. For instance, the use of a "silferc" (silica-ferric chloride) catalyst in conjunction with zinc chloride has been reported for the synthesis of quinoline derivatives from anilines and methyl vinyl ketone, offering a cleaner, solvent-minimized approach.[4]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a molecule requires knowledge of its physical and spectroscopic characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉N | [5] |

| Molecular Weight | 143.19 g/mol | [5] |

| Appearance | Clear pale yellow liquid or oil | [5] |

| Boiling Point | 256-260 °C | [6] |

| Melting Point | -22 °C | [7] |

| Density | 1.067 g/mL at 20 °C | [6] |

| Refractive Index | n20/D 1.614 | [6] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of 6-methylquinoline is characterized by signals in the aromatic region corresponding to the protons on the quinoline ring system and a singlet in the upfield region for the methyl group protons.[8]

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the ten carbon atoms of the molecule, with the methyl carbon appearing at a characteristic upfield shift.[9][10]

-

IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the heterocyclic ring system.[11][12]

-

Mass Spectrometry: The mass spectrum typically shows a prominent molecular ion peak (M+) at m/z 143, corresponding to the molecular weight of 6-methylquinoline.[5][13][14]

Applications in Research and Development

6-Methylquinoline is more than a historical curiosity; it is a versatile building block in various fields of chemical science.

-

Pharmaceutical and Medicinal Chemistry: The 6-methylquinoline scaffold is present in a range of biologically active molecules. Its derivatives have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[6] The methyl group can influence the compound's binding to biological targets and its pharmacokinetic properties.

-

Fluorescent Probes: 6-Methylquinoline is a precursor in the synthesis of fluorescent dyes.[6] Specifically, it has been used to create quinolinium-based fluorescent probes that are sensitive to halide ions, enabling the detection of chloride in biological systems.[3]

-

Agrochemicals: The quinoline core is found in some pesticides and herbicides, and derivatives of 6-methylquinoline have been explored for their potential in crop protection.[6]

-

Corrosion Inhibitors: Certain quinoline derivatives, including those based on 6-methylquinoline, have shown efficacy as corrosion inhibitors for various metals and alloys.

-

Organic Synthesis: As a versatile intermediate, 6-methylquinoline can be further functionalized at various positions on the ring system to generate more complex molecules for a wide range of applications.[6]

Conclusion

The story of 6-methylquinoline is a microcosm of the evolution of organic chemistry. From its likely origins in the foundational work of 19th-century pioneers like Skraup, its synthesis has been refined and reimagined with the advent of modern catalytic and sustainable methods. Today, 6-methylquinoline continues to be a valuable and versatile molecule, serving as a testament to the enduring legacy of classical heterocyclic chemistry and its ongoing importance in addressing contemporary scientific challenges in medicine, materials, and beyond. This guide has provided a comprehensive overview of its discovery, historical context, synthesis, and applications, offering a solid foundation for researchers and professionals working with this important chemical entity.

References

-

Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

-

chemeurope.com. (n.d.). Skraup reaction. Retrieved from [Link]

-

PDF Host. (2020, September 24). Skraup reaction. Retrieved from [Link]

-

mzCloud. (2015, July 27). 6 Methylquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline, 6-methyl-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline, 6-methyl-. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

-

ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved from [Link]

-

ConnectSci. (1976, July 1). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Methylquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Methylquinoline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Methylquinoline - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

OUCI. (n.d.). Skraup quinoline synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline, 6-methyl-. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methyl-2,4-diphenylquinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

-

ACS Publications. (2026, January 16). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. Retrieved from [Link]

-

PharmaCompass. (n.d.). 6-METHYLQUINOLINE [FHFI]. Retrieved from [Link]

-

International Journal of ChemTech Research. (2011, September 19). An Overview: The biologically important quninoline derivatives. Retrieved from [Link]

Sources

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. Skraup_reaction [chemeurope.com]

- 3. Buy 6-Methylquinoline | 91-62-3 [smolecule.com]

- 4. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 5. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Showing Compound 6-Methylquinoline (FDB011115) - FooDB [foodb.ca]

- 8. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 9. 6-Methylquinoline(91-62-3) 13C NMR spectrum [chemicalbook.com]

- 10. connectsci.au [connectsci.au]

- 11. 6-Methylquinoline(91-62-3) IR Spectrum [m.chemicalbook.com]

- 12. Quinoline, 6-methyl- [webbook.nist.gov]

- 13. mzCloud – 6 Methylquinoline [mzcloud.org]

- 14. Quinoline, 6-methyl- [webbook.nist.gov]

An In-depth Technical Guide to Quantum Chemical Calculations for 6-Methylquinoline: From Molecular Structure to Drug Development Insights

Abstract

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, demonstrating a vast spectrum of biological activities including anticancer, antimalarial, and antibacterial properties.[1][2] 6-Methylquinoline, a key member of this family, serves as a vital scaffold for the development of novel therapeutic agents and functional materials.[3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of 6-Methylquinoline. By leveraging powerful computational techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can bridge the gap between molecular structure and biological function, thereby accelerating the rational design of new, more potent derivatives. This document details the theoretical underpinnings, practical step-by-step protocols, and advanced applications, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies.

The Rationale for a Computational Approach

Experimental characterization of molecular properties can be time-consuming and resource-intensive. Quantum chemical calculations offer a predictive, cost-effective alternative for exploring the fundamental attributes of molecules like 6-Methylquinoline.[4][5] These in silico methods allow us to:

-

Determine stable molecular geometries with high precision.

-

Predict vibrational frequencies for comparison with experimental IR and Raman spectra.

-

Analyze the electronic landscape, including frontier molecular orbitals (HOMO/LUMO) and electrostatic potential, to forecast reactivity.[6][7]

-

Simulate electronic transitions to understand UV-Vis absorption spectra.[8]

-

Generate molecular descriptors that form the basis of predictive QSAR models for biological activity.[1]

-

Evaluate binding affinities and interaction modes with biological targets through molecular docking.[9][10]

This guide focuses on the Density Functional Theory (DFT) framework, which provides an optimal balance of accuracy and computational efficiency for systems of this size.[4]

Core Computational Methodologies: A Validated Workflow

A robust computational analysis of 6-Methylquinoline follows a structured, self-validating workflow. Each step builds upon the previous one, ensuring the reliability of the final calculated properties.

Caption: A validated workflow for quantum chemical analysis of 6-Methylquinoline.

Step 1 & 2: Structural Optimization

The foundational step is to determine the molecule's most stable three-dimensional structure, its ground-state equilibrium geometry.

Expertise & Causality: An inaccurate geometry will lead to erroneous calculations for all other properties. We employ DFT, a method that approximates the many-electron Schrödinger equation by solving for the electron density. The B3LYP hybrid functional is frequently chosen as it incorporates both Hartree-Fock exchange and DFT exchange-correlation, offering a high degree of accuracy for organic molecules.[3][11] The 6-311++G(d,p) basis set is selected to provide a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron clouds.[12][13]

Protocol 1: Geometry Optimization

-

Structure Input: Draw the 2D structure of 6-Methylquinoline using molecular modeling software (e.g., GaussView, Avogadro) and generate an initial 3D conformation.

-

Calculation Setup: In a computational chemistry package (e.g., Gaussian), specify the following keywords:

-

#p B3LYP/6-311++G(d,p) Opt

-

Opt requests a geometry optimization to find the minimum energy structure.

-

-

Execution: Run the calculation. The software will iteratively adjust bond lengths, angles, and dihedrals to minimize the total energy of the molecule.

-

Output Analysis: The output file will contain the final optimized coordinates and the total electronic energy.

Table 1: Representative Optimized Geometrical Parameters for Quinoline Core (DFT/B3LYP)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-C2 | 1.315 | C2-N1-C9 | 117.5 |

| C2-C3 | 1.412 | N1-C2-C3 | 123.8 |

| C3-C4 | 1.365 | C2-C3-C4 | 119.2 |

| C4-C10 | 1.418 | C3-C4-C10 | 118.3 |

| C9-C10 | 1.425 | C5-C10-C9 | 118.0 |

Note: Data is representative and derived from similar calculations on quinoline systems.[12]

Step 3: Vibrational Frequency Analysis

Trustworthiness: To confirm that the optimized structure is a true energy minimum (a stable molecule) and not a transition state, a frequency calculation must be performed. The absence of imaginary frequencies validates the geometry.[12] Furthermore, the calculated vibrational modes can be compared with experimental FT-IR and Raman spectra to assess the accuracy of the chosen theoretical model.[3][14]

Protocol 2: Vibrational Frequency Calculation

-

Input: Use the optimized geometry from Protocol 1.

-

Calculation Setup: Modify the keywords to:

-

#p B3LYP/6-311++G(d,p) Freq

-

Freq requests a frequency calculation.

-

-

Execution: Run the calculation.

-

Output Analysis:

-

Validation: Check the output for the number of imaginary frequencies. A value of zero confirms a minimum energy structure.

-

Spectral Data: The output will list the calculated vibrational frequencies (in cm⁻¹) and their corresponding IR intensities and Raman activities. These can be scaled by a known factor (~0.96 for B3LYP) to better match experimental data.[12]

-

Table 2: Selected Calculated Vibrational Frequencies for 6-Methylquinoline

| Mode Number | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| 54 | ~3070 | Aromatic C-H stretch |

| 45 | ~1600 | C=C/C=N ring stretch |

| 32 | ~1450 | CH₃ asymmetric deformation |

| 21 | ~1100 | In-plane C-H bending |

| 10 | ~830 | Out-of-plane C-H bending |

Note: Frequencies are approximate and based on typical results for methylquinolines.[3][11]

Unveiling Electronic Structure and Reactivity

With a validated structure, we can now probe the electronic properties that govern the molecule's chemical behavior and potential for biological interaction.

Caption: Relationship between key electronic properties and molecular reactivity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[5] The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[7]

Table 3: Calculated Electronic Properties of 6-Methylquinoline

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.7 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.8 eV | Correlates with chemical stability and reactivity |

| Dipole Moment | ~ 2.5 Debye | Measures overall polarity, influencing solubility and intermolecular interactions |

Note: Values are representative for this class of molecule.[5]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential projected onto the electron density surface.[15] It provides an intuitive guide to intermolecular interactions.

Expertise & Causality: The MEP map allows for the direct visualization of charge distribution. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, making them likely sites for hydrogen bonding or metal coordination.[16] In 6-Methylquinoline, the most negative region is expected around the nitrogen atom due to its lone pair of electrons. Regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. This analysis is invaluable for predicting how the molecule will "see" and interact with a biological receptor or another reactant.[8][17]

Applications in Drug Development

The true power of these calculations lies in their application to real-world drug discovery challenges.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1] Quantum chemical calculations are essential for generating the numerical "descriptors" that quantify structural features.

Trustworthiness: A robust QSAR model allows for the prediction of biological activity for novel, unsynthesized compounds, saving significant time and resources.[18][19] The process involves calculating descriptors for a "training set" of molecules with known activities, building a statistical model, and then validating it with a "test set."

Key Quantum Chemical Descriptors for QSAR:

-

Electronic: HOMO/LUMO energies, dipole moment, Mulliken charges.

-

Steric/Topological: Molecular volume, surface area.

-

Thermodynamic: Solvation energy.

Protocol 3: QSAR Descriptor Generation

-

Optimize Structures: Perform geometry optimization (Protocol 1) for a series of quinoline derivatives with known biological activity (e.g., IC₅₀ values).

-

Calculate Properties: For each optimized structure, calculate key properties like HOMO/LUMO energies, dipole moment, and atomic charges.

-

Compile Data: Create a table listing the calculated descriptors alongside the experimental activity for each compound.

-

Model Building: Use statistical software to perform regression analysis (e.g., Multiple Linear Regression - MLR) to generate the QSAR equation: Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...

-

Validation: Use internal (cross-validation) and external (test set) validation methods to confirm the predictive power of the model.[1]

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand (like 6-Methylquinoline) when bound to a target protein.[20] While often based on molecular mechanics force fields, quantum chemical calculations play a crucial role in preparing the ligand.

Expertise & Causality: The accuracy of a docking simulation is highly dependent on the quality of the input ligand structure and its partial atomic charges. Using charges derived from quantum chemical calculations (e.g., from an MEP analysis) provides a more physically realistic representation of the molecule's electrostatic interactions compared to generic force field charges. This leads to more reliable predictions of binding modes and affinities.[10][21]

Protocol 4: Ligand Preparation for Molecular Docking

-

QM Optimization: Obtain the optimized 3D structure of 6-Methylquinoline using Protocol 1. This ensures a low-energy, realistic conformation.

-

Charge Calculation: Perform a single-point energy calculation on the optimized structure to derive electrostatic potential-fitted charges (e.g., Merz-Kollman charges). This provides accurate atomic partial charges.

-

File Formatting: Save the optimized structure and calculated charges in a suitable format (e.g., .mol2) for use in docking software (e.g., AutoDock, Schrödinger Maestro).

-

Docking Simulation: Import the prepared ligand and the target protein structure into the docking software and perform the simulation to predict binding poses and scores.[9][20]

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the modern researcher in chemistry and drug development. For a molecule like 6-Methylquinoline, these methods offer unparalleled insight into the interplay between structure, electronic properties, and function. From validating a molecular structure through vibrational analysis to predicting its binding mode in a protein active site, the computational workflows detailed in this guide represent a robust, reliable, and scientifically rigorous approach. By integrating these in silico techniques, scientists can make more informed decisions, prioritize synthetic targets, and ultimately accelerate the discovery of novel quinoline-based therapeutics and materials.

References

-

Ozel, A. E., & Kucuk, V. (2006). Computational note on molecular structure and vibrational spectra of 6- and 8-methylquinoline molecules by quantum mechanical methods. Journal of Molecular Structure: THEOCHEM, 775(1-3), 85-93. [Link]

-

Arjunan, V., et al. (2008). Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(3), 853-859. [Link]

-

Yüksek, H., et al. (2020). THEORETICAL STUDY ON THE CHARACTERIZATION OF 6-METHYL 1,2,3,4-TETRAHYDROQUINOLINE USING QUANTUM MECHANICAL CALCULATION METHODS. ResearchGate. [Link]

-

Roy, K., et al. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. SAR and QSAR in Environmental Research, 25(3), 189-203. [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. (2024). Synthesis docking and qsar studies of quinoline derivatives. WJPPS. [Link]

-

Ahirwar, S., Shrivastava, A., & Pathak, A. K. (2014). 2D QSAR study of novel quinoline derivatives as potent antitubercular agents. Journal of Computational Methods in Molecular Design, 4(1), 6-13. [Link]

-

Ghasemi, F., & Asadpour, L. (2018). QSAR studies of quinoline alkaloids camptothecin derivatives for prediction anticancer activity using linear and nonlinear methods. Semantic Scholar. [Link]

-

Author, A. A., et al. (2025). DFT and TD-DFT/CPCM analysis and pharmacokinetic evaluation of 6-fluoro-4-hydroxy-2-methylquinoline. Taylor & Francis Online. [Link]

-

Arjunan, V., et al. (2025). Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. ResearchGate. [Link]

-

Author, A. A., et al. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar. [Link]

-

Ozel, A. E., & Kucuk, V. (2025). Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations. ResearchGate. [Link]

-

Bhardwaj, N., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central. [Link]

-

Ozel, A. E., & Kucuk, V. (2012). Molecular Structure and Vibrational Assignment of 2-,4-,6-Methylquinoline by Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) Calculations. IKU Institutional Repository. [Link]

-

Al-Ghorbani, M., et al. (2017). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry, 33(6). [Link]

-

Author, A. A., et al. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methylquinoline. PubChem. [Link]

-

Author, A. A., et al. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. [Link]

-

Author, A. A., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Author, A. A., et al. (2025). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of General Chemistry. [Link]

-

Author, A. A., et al. (2021). Structural, Electronic and NLO Properties of 6-aminoquinoline: A DFT/TD-DFT Study. Journal of Molecular Structure. [Link]

-

Computational Chemistry Group. (n.d.). Molecular Electrostatic Potential (MEP). University of Zurich. [Link]

-

Author, A. A., et al. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. DergiPark. [Link]

-

Author, A. A., et al. (2023). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. ResearchGate. [Link]

-

Kamath, C., et al. (2023). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. ResearchGate. [Link]

-

Mir, M. A., et al. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. ResearchGate. [Link]

-

NIST. (n.d.). Quinoline, 6-methyl-. NIST WebBook. [Link]

-

Kumar, D., et al. (2016). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. PubMed. [Link]

-

Suresh, C. H., et al. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

-

Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). SciRP.org. [Link]

-

Author, A. A., et al. (2020). Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 6-bromo-2-methylquinoline. ResearchGate. [Link]

-

Author, A. A., et al. (2018). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. openaccess.ahievran.edu.tr [openaccess.ahievran.edu.tr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. openaccess.iku.edu.tr [openaccess.iku.edu.tr]

- 15. MEP [cup.uni-muenchen.de]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methylquinoline via the Skraup Reaction

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2][3] Among the numerous methods developed for quinoline synthesis, the Skraup reaction, first reported by Zdenko Hans Skraup in 1880, remains a cornerstone for constructing this heterocyclic system.[4][5] This application note provides a detailed guide for the synthesis of 6-methylquinoline from p-toluidine using the Skraup reaction. We will delve into the mechanistic underpinnings of this transformation, offer a comprehensive experimental protocol, and discuss the critical parameters that ensure a safe and efficient synthesis. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood method for accessing substituted quinolines.

Mechanistic Insights: The Causality Behind the Skraup Reaction

The Skraup synthesis is a powerful, one-pot reaction that constructs the quinoline ring from an aromatic amine, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent.[6][7] The reaction for the synthesis of 6-methylquinoline proceeds by heating p-toluidine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene or arsenic pentoxide.[5][8]

The currently accepted mechanism involves several key steps, each driven by the specific reaction conditions:

-

Dehydration of Glycerol: Concentrated sulfuric acid acts as a potent dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[7][9] This step is crucial as acrolein serves as the electrophilic partner in the subsequent conjugate addition.

-

Michael Addition: The aromatic amine, in this case, p-toluidine, undergoes a 1,4-conjugate addition (Michael addition) to acrolein.[6][7] The nucleophilic nitrogen of the amine attacks the β-carbon of the acrolein, leading to the formation of a β-anilinopropionaldehyde intermediate.

-

Cyclization and Dehydration: Under the strongly acidic conditions, the aldehyde group of the intermediate is protonated, activating it for intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring of the p-toluidine derivative then attacks the protonated aldehyde, leading to the formation of a 1,2-dihydroquinoline intermediate after dehydration.[7][9]

-

Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline to the aromatic 6-methylquinoline.[7] This is accomplished by the oxidizing agent present in the reaction mixture, such as nitrobenzene, which is itself reduced in the process.[4]

Recent mechanistic studies, including those using 13C-labeled ketones in the related Doebner-von Miller reaction, have proposed a more complex fragmentation-recombination pathway.[10][11][12] In this model, the initial adduct of the aniline and the α,β-unsaturated carbonyl can fragment and then recombine to form the quinoline product. While the classical mechanism provides a solid framework for understanding the reaction, these newer insights highlight the intricate nature of this transformation.

Visualizing the Reaction Mechanism

Caption: Mechanism of the Skraup synthesis of 6-methylquinoline.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of 6-methylquinoline. Crucially, the Skraup reaction is notoriously exothermic and can become violent if not properly controlled. [4][13][14] Therefore, strict adherence to the procedure and safety precautions is paramount. The use of a moderator like ferrous sulfate is essential to control the reaction rate.[15]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Toluidine | 107.15 | 21.4 g | 0.20 |

| Glycerol (anhydrous) | 92.09 | 55.2 g (43.8 mL) | 0.60 |

| Concentrated Sulfuric Acid | 98.08 | 39.2 g (21.3 mL) | 0.40 |

| Nitrobenzene | 123.11 | 24.6 g (20.5 mL) | 0.20 |

| Ferrous Sulfate Heptahydrate | 278.01 | 2.0 g | - |

| Sodium Hydroxide | 40.00 | ~60 g | - |

| Water | 18.02 | As needed | - |

Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add p-toluidine (21.4 g), glycerol (55.2 g), and ferrous sulfate heptahydrate (2.0 g).

-

Initial Mixing and Cooling: Begin stirring the mixture to ensure homogeneity. Place the flask in an ice bath to manage the initial exothermic reaction upon acid addition.

-

Addition of Sulfuric Acid: Slowly and carefully add concentrated sulfuric acid (39.2 g) dropwise from the dropping funnel over a period of 30-45 minutes.[13] Maintain the internal temperature below 80°C.

-

Addition of Oxidizing Agent: After the sulfuric acid has been added, slowly add nitrobenzene (24.6 g) through the dropping funnel.

-

Heating and Reflux: Once the additions are complete, remove the ice bath and heat the mixture gently in an oil bath. The reaction will become exothermic.[13] Maintain the temperature of the oil bath at 140-150°C and allow the mixture to reflux for 3-4 hours.[13][15]

-

Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a large beaker containing approximately 500 mL of ice water. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly alkaline (pH > 10).[13][15] This step is highly exothermic and should be performed with external cooling (ice bath).

-

Isolation - Steam Distillation: The crude 6-methylquinoline is isolated by steam distillation.[13][16] The unchanged nitrobenzene will distill first.[15] Collect the distillate until no more oily droplets are observed.

-

Purification: Separate the organic layer from the distillate. The aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Visualizing the Experimental Workflow

Caption: Experimental workflow for the Skraup synthesis.

Safety Precautions: A Self-Validating System

The Skraup reaction demands a high level of safety awareness due to its vigorous and exothermic nature.[17][18]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

-

Fume Hood: This reaction must be performed in a well-ventilated fume hood.

-

Temperature Control: Careful and controlled heating is critical. Use an oil bath with a temperature controller and monitor the internal reaction temperature closely. Be prepared to cool the reaction with an ice bath if it becomes too vigorous.[14]

-

Reagent Handling: Concentrated sulfuric acid is highly corrosive. Aniline derivatives and nitrobenzene are toxic and should be handled with appropriate care to avoid inhalation, ingestion, and skin contact.[15]

-

Quenching and Neutralization: The quenching of the reaction mixture in water and subsequent neutralization with a strong base are highly exothermic. Perform these steps slowly and with efficient cooling.

Applications in Drug Development and Research

6-Methylquinoline and its derivatives are valuable building blocks in pharmaceutical and materials science research.[1] They serve as key intermediates in the synthesis of a variety of compounds with diverse biological activities, including potential anti-cancer and anti-inflammatory agents.[1][3] The versatility of the quinoline core allows for further functionalization, enabling the exploration of a vast chemical space in the pursuit of novel therapeutic agents and advanced materials.[2]

Conclusion